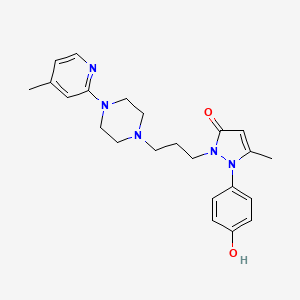
3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione is a heterocyclic compound that features a fused pyrazole and thiazine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for research and development in pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione typically involves the annulation of the pyrazole ring to the thiazine ring. This can be achieved through various synthetic routes, including:
Cyclization Reactions: Starting from appropriate pyrazole and thiazine precursors, cyclization reactions can be employed under acidic or basic conditions to form the fused ring system.
Condensation Reactions: Condensation of pyrazole derivatives with thioamides or thioesters under controlled conditions can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Substituted pyrazolo[3,4-d][1,3]thiazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, topoisomerase II alpha inhibitor, and inhibitor of signaling pathways involved in cancer progression.
Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of topoisomerase II alpha, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it may interfere with signaling pathways, such as the Hedgehog signaling cascade, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer activity and enzyme inhibition properties.
Uniqueness
3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione is unique due to its fused pyrazole-thiazine ring system, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit topoisomerase II alpha and interfere with specific signaling pathways sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
68640-86-8 |
|---|---|
Molekularformel |
C6H5N3OS3 |
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
2-methyl-4,6-bis(sulfanylidene)-1,7-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C6H5N3OS3/c1-9-4(10)2-3(8-9)7-6(12)13-5(2)11/h8H,1H3,(H,7,12) |
InChI-Schlüssel |
HSVDTJMOAYMFJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(N1)NC(=S)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)

![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)

![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)








![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)
